molecular formula NO3- B093401 Oxido nitrite CAS No. 19059-14-4

Oxido nitrite

Cat. No. B093401
CAS RN: 19059-14-4
M. Wt: 62.005 g/mol
InChI Key: CMFNMSMUKZHDEY-UHFFFAOYSA-M
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Description

Oxido nitrite, also known as nitric oxide (NO), is a small molecule gas that is synthesized in the body and plays an important role in various physiological and biochemical processes. It is a potent signaling molecule that regulates blood flow, immune function, and neurotransmission.

Scientific Research Applications

Myocardial Protection

Oxido nitrite has been recognized for its potential in myocardial protection. It can reduce to nitric oxide during ischemic or hypoxic events, showing promise in the treatment of acute myocardial infarction. Studies in animal models have demonstrated its effectiveness in reducing myocardial ischemia-reperfusion injury, indicating potential applications in cardiovascular diseases (Calvert & Lefer, 2009).

Optical Properties in Industrial Fields

(Oxy)nitride materials, including oxido nitrite, exhibit a range of physical and chemical properties due to their structural diversity. These properties make them suitable for various industrial applications, such as in photovoltaic, photothermal, and photocatalytic industries, as well as in pigment, lighting, display, optoelectronic, and defense industries (Xie & Hintzen, 2013).

Application in Microbial Fuel Cells

Oxido nitrite plays a role in microbial fuel cells (MFCs), particularly in autotrophic nitrite removal. This process involves the use of nitrite as an electron acceptor by exoelectrogenic bacteria or by graphite electrodes, contributing to nitrogen reduction from wastewater while producing bioelectricity (Puig et al., 2011).

Nitrification Processes

Nitrospira bacteria, known for their role in nitrification, utilize oxido nitrite in the process of converting ammonia to nitrate. This discovery has changed the understanding of nitrification, revealing the presence of completely nitrifying bacteria within the Nitrospira genus (Daims et al., 2015).

Physiology of Ammonia-Oxidizing Microorganisms

In the nitrogen cycle, ammonia-oxidizing microorganisms play a critical role, converting ammonia to nitrite. Oxido nitrite is a key intermediate in this process. Studies have explored the specialized networks of these microorganisms, including their unique chemolithotrophs and mechanisms to tolerate cytotoxic intermediates (Stein, 2019).

Ammonia Oxidation Kinetics

Research on a complete nitrifier, Nitrospira inopinata, has shown its adaptation to slow growth in oligotrophic environments, with a high affinity for ammonia. This contrasts with earlier assumptions about ammonia-oxidizing archaea (AOA), indicating the significance of oxido nitrite in ammonia oxidation under oligotrophic and dynamic conditions (Kits et al., 2017).

properties

CAS RN

19059-14-4

Product Name

Oxido nitrite

Molecular Formula

NO3-

Molecular Weight

62.005 g/mol

IUPAC Name

oxido nitrite

InChI

InChI=1S/HNO3/c2-1-4-3/h3H/p-1

InChI Key

CMFNMSMUKZHDEY-UHFFFAOYSA-M

SMILES

N(=O)O[O-]

Canonical SMILES

N(=O)O[O-]

Other CAS RN

19059-14-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Peroxynitrite was prepared as described previously (17). Briefly, an aqueous solution of 0.6 M sodium nitrite was rapidly mixed with an equal volume of 0.7 M hydrogen peroxide containing 0.6 M HCl and immediately quenched with the same volume of 1.5 M NaOH. All reaction solutions were kept on ice. The concentration of peroxynitrite was determined spectrally in 0.1 M NaOH (ε302 nm=1,670 M−1cm−1) (18). The concentration of freshly synthesized peroxynitrite solutions was typically 150 mM 180 mM (75% of theoretical yield) leaving a 25% contamination (50 mM) by of H2O2 and nitrite. Thus, when 20 μM peroxynitrite was used to oxidize Mn porphyrins, 5 μM each of H2O2 and nitrite were present. Tetramethylammonium peroxynitrite (purchased from Alexis), which has no H2O2 contamination, was used to assess any interference due to H2O2. H2O2 increased the rate of re-reduction of Mn(IV)porphyrins back to their respective Mn(III) forms, apparently via direct reduction of the Mn(IV)=O intermediate. However, the rate of H2O2-mediated re-reduction was roughly 1500-fold slower than oxidation of Mn(III)porphyrins by peroxynitrite. Thus, interference with peroxynitrite-mediated metalloporphyrin oxidation by the low micromolar amounts of H2O2 present was negligible.
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